molecular formula C36H60O4 B12371739 Cholesteryl hemiazelate

Cholesteryl hemiazelate

Cat. No.: B12371739
M. Wt: 556.9 g/mol
InChI Key: LSKNQPNXBZAGBW-ZTOACVCWSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of 9-CCN involves several steps, typically starting with the preparation of carboxylic acids. Common methods include the oxidation of alkylbenzenes, oxidative cleavage of alkenes, and the oxidation of primary alcohols and aldehydes . Industrial production methods may involve large-scale synthesis using these routes, ensuring high purity and yield.

Chemical Reactions Analysis

9-CCN undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

9-CCN is widely used in scientific research due to its unique properties. Some of its applications include:

Mechanism of Action

The mechanism of action of 9-CCN involves its interaction with macrophages. It selectively targets these cells, influencing various molecular pathways and processes. The exact molecular targets and pathways are still under investigation, but it is known to play a role in inflammation and immune response .

Comparison with Similar Compounds

9-CCN can be compared with other lipid compounds that target macrophages. Some similar compounds include:

Properties

Molecular Formula

C36H60O4

Molecular Weight

556.9 g/mol

IUPAC Name

9-[[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-9-oxononanoic acid

InChI

InChI=1S/C36H60O4/c1-25(2)12-11-13-26(3)30-18-19-31-29-17-16-27-24-28(20-22-35(27,4)32(29)21-23-36(30,31)5)40-34(39)15-10-8-6-7-9-14-33(37)38/h16,25-26,28-32H,6-15,17-24H2,1-5H3,(H,37,38)/t26-,28+,29+,30-,31+,32+,35+,36-/m1/s1

InChI Key

LSKNQPNXBZAGBW-ZTOACVCWSA-N

Isomeric SMILES

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OC(=O)CCCCCCCC(=O)O)C)C

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)CCCCCCCC(=O)O)C)C

Origin of Product

United States

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